molecular formula C11H14N2O B8056098 Tabex (TN)

Tabex (TN)

Cat. No.: B8056098
M. Wt: 190.24 g/mol
InChI Key: ANJTVLIZGCUXLD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tabex (TN) is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tabex (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tabex (TN) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVLIZGCUXLD-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Cytisine Research

Early Scientific Discovery and Isolation

The initial discovery of cytisine (B100878) dates back to 1818. wikipedia.orgguidetopharmacology.orgciteab.com It was subsequently isolated in a pure form in 1865. wikipedia.orgguidetopharmacology.orgciteab.com Cytisine is an alkaloid found in various plants belonging to the Leguminosae (Fabaceae) family, with particularly high concentrations in the seeds of Cytisus laburnum, commonly known as golden rain acacia. wikipedia.orgguidetopharmacology.orgmims.comnih.govwikipedia.orgfishersci.fi Historical records indicate that Husemann and Marme successfully isolated pure cytisine from the seeds of Laburnum anagyroides in either 1862 or 1863. nih.govwikipedia.org

Initial Pharmacological Investigations and Early Hypotheses

Early pharmacological studies revealed that the biological effects of cytisine were remarkably similar to those of nicotine (B1678760). wikipedia.orgguidetopharmacology.org By 1912, this similarity led to the hypothesis that cytisine could serve as an inexpensive and readily available substitute for tobacco. wikipedia.orgguidetopharmacology.org This concept saw practical, albeit informal, application during World War II, when the Cytisus plant was reportedly smoked by German and Russian soldiers as a tobacco replacement. wikipedia.orgguidetopharmacology.orgciteab.com

More systematic pharmacological investigations were conducted in Eastern Europe during the 1950s and 1960s. wikipedia.org These early studies were primarily aimed at exploring cytisine's potential as a respiratory stimulator. wikipedia.org During experimental research, pharmacologists Paskov and Dobrev observed that cytisine exhibited weaker peripheral effects on the cardiovascular system and possessed lower toxicity compared to nicotine. wikipedia.org Based on its chemical structural resemblance to nicotine and its interaction with similar receptors, they proposed that cytisine could also be utilized for smoking cessation. wikipedia.org Cytisine was later introduced into clinical practice in Eastern European countries in the 1980s for the treatment of chronic nicotine dependence. wikipedia.org

Conceptual Development as a Nicotinic Acetylcholine (B1216132) Receptor Ligand

Cytisine is recognized as an alkaloid with a molecular structure that bears a resemblance to nicotine. wikipedia.org A significant development in understanding its mechanism of action was the identification of its high affinity for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgguidetopharmacology.orgmims.comwikipedia.org Further research characterized cytisine as a partial agonist at β2-containing nAChRs and a full agonist at α7 and β4-containing receptors. mims.comwikipedia.org This means that cytisine can bind to these receptors and activate them, but its effect at α4β2* receptors is less pronounced than that of a full agonist like nicotine, despite having a higher binding affinity. mims.comwikipedia.org This property allows cytisine to mimic some of the effects of nicotine, thereby potentially reducing withdrawal symptoms and craving, while simultaneously blocking the full effect of nicotine from tobacco. mims.com The use of radiolabeled ligands, including [³H]cytisine, in binding assays played a role in the later identification and characterization of nAChR binding sites in the brain.

Molecular and Cellular Pharmacology of Cytisine

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Cytisine (B100878) interacts with nAChRs by binding to the orthosteric site, which is the primary binding site for the endogenous neurotransmitter acetylcholine and other agonists like nicotine (B1678760). mdpi.com This binding can lead to the activation or modulation of the receptor's ion channel activity.

Receptor Binding Affinities and Kinetics

Studies on Cytisine's binding to nAChRs have revealed notable affinities, particularly for certain subtypes. In rat whole-brain membrane preparations, Cytisine has shown higher affinity for nAChRs compared to nicotine, although specific subunit distinctions were not always determined in early studies. if-pan.krakow.pl In human brain membrane preparations, the highest density of Cytisine binding sites has been observed in the thalamus. if-pan.krakow.pl

Research using recombinant human receptors has provided more detailed insights into binding affinities. Cytisine binds to α4β2* nAChRs at nanomolar concentrations, with reported Kᵢ values ranging from 0.45 nM to 2.4 nM in rat brains. if-pan.krakow.pl Studies comparing Cytisine and nicotine binding to α4β2* nAChRs have demonstrated that Cytisine's affinity is approximately 7-fold higher than that of nicotine. if-pan.krakow.pl

The binding of Cytisine to α4β2 nAChRs has been investigated using radioligand displacement assays with [³H]-cytisine. mdpi.com These studies indicate that Cytisine binds to the agonist (orthosteric) site of α4β2 nAChRs, and compounds that displace [³H]-cytisine binding do so in a concentration-dependent manner with nanomolar IC₅₀ values. mdpi.com

Regarding kinetics, studies using radioligands like [¹⁸F]-AZAN, which labels β2-containing nAChRs (predominantly α4β2), have shown that Cytisine can block the binding of these ligands in a dose-dependent manner, indicating competitive binding. snmjournals.org The binding of some radiolabeled Cytisine derivatives to α4β2* nAChRs has been characterized by rapid association and dissociation kinetics at physiological temperatures. researchgate.net For instance, one derivative showed a half-life of association (T₁/₂assoc) of 2.2 minutes and a half-life of dissociation (T₁/₂dissoc) of 3.6 minutes at 37°C. researchgate.net

Subtype Selectivity Profiles of nAChRs

Cytisine exhibits distinct selectivity profiles for different nAChR subtypes, which underlies its varied pharmacological effects. This selectivity is a key aspect of its potential therapeutic applications.

Cytisine binds with high affinity predominantly to the α4β2* subtype of nAChRs. researchgate.netif-pan.krakow.plresearchgate.netnih.gov This subtype is particularly important as it represents a significant population of high-affinity nicotine binding sites in the brain and is believed to be central to the effects of nicotine on the reward pathway. if-pan.krakow.plnih.govfrontiersin.org

Cytisine's affinity for α4β2 nAChRs is notably high, often in the subnanomolar to low nanomolar range. researchgate.netresearchgate.netnih.govnih.gov Comparative studies consistently show that Cytisine has a higher affinity for α4β2 nAChRs than nicotine. if-pan.krakow.plnih.gov For example, one study reported Cytisine having a 15-fold higher affinity than nicotine for the α4β2 nAChR. nih.gov The high affinity of Cytisine for α4β2 nAChRs allows it to effectively compete with nicotine for binding sites. nih.gov

Functionally, Cytisine typically acts as a low-efficacy partial agonist at α4β2 nAChRs. researchgate.netbiomolther.orgif-pan.krakow.pl This partial agonism is thought to contribute to its therapeutic effects in smoking cessation by mimicking nicotine's effects to a limited degree while also blocking nicotine's full agonist effect. biomolther.orgif-pan.krakow.plfrontiersin.org The efficacy of Cytisine at rat and human α4β2* nAChRs has been reported to be similar. if-pan.krakow.pl

Modifications to the Cytisine structure can influence its affinity and selectivity for the α4β2 subtype. For instance, the introduction of substituents at the C-5 position of Cytisine has been shown to increase selectivity for central nicotinic receptors, including α4β2, over peripheral nAChRs. uni-bonn.de Certain C(10)-modified Cytisine ligands retain affinity for α4β2 nAChRs and show enhanced selectivity for this subtype over α3β4 and α7 subtypes. researchgate.netcore.ac.uk

Interactive Table 1: Cytisine Binding Affinity at α4β2 nAChRs

Receptor TypeSpeciesLigand UsedKᵢ / K< заболеваний>d (nM)Reference
α4β2RatCytisine0.45, 2.4 if-pan.krakow.pl
α4β2Cytisine~7x higher than nicotine if-pan.krakow.pl
α4β2Human[³H]-cytisine0.3 (homogenate), 0.8 (intact cells) nih.gov
α4β2HumanVarenicline0.4 nih.gov
α4β2HumanCytisine6.1 (relative to nicotine) nih.gov

Cytisine also interacts with the α7 nAChR subtype, although generally with lower affinity compared to α4β2 nAChRs. researchgate.netif-pan.krakow.plnih.govuchile.cl The α7 receptors are homomeric (composed of five identical α7 subunits) and are prevalent in the brain, known for their high calcium permeability and fast desensitization kinetics. if-pan.krakow.pljneurosci.org

Studies on recombinant human α7 nAChRs have shown that Cytisine acts as a full agonist at this subtype. researchgate.netif-pan.krakow.pl However, its affinity for α7 receptors is significantly lower than for α4β2 nAChRs. if-pan.krakow.plnih.gov Reported Kᵢ values for Cytisine at α7 receptors are in the low micromolar range, typically from 4.2 to 8.4 µM. if-pan.krakow.pl This represents a significantly lower affinity compared to the nanomolar affinity observed for α4β2 receptors. if-pan.krakow.pl One study reported Cytisine's affinity for α7 receptors as being >24000-fold lower than for α4β2* subtypes. if-pan.krakow.pl

Cytisine derivatives often show even lower affinity and potency at homomeric α7 nAChRs compared to the parent compound and α4 subunit-containing subtypes. uchile.cl Some modified Cytisine ligands have been developed with negligible activity at α7 receptors, enhancing selectivity for α4β2. researchgate.netcore.ac.uk

Interactive Table 2: Cytisine Binding Affinity at α7 nAChRs

Receptor TypeSpeciesKᵢ (µM)Reference
α7Human4.2 - 8.4 if-pan.krakow.pl
α7Human>2.1 (compared to varenicline's 0.125) nih.gov

Cytisine also interacts with α3β4 nAChRs, which are found in autonomic ganglia and are a minority population in the brain. if-pan.krakow.pl Cytisine has been shown to bind and activate α3β4* receptors, typically at low micromolar concentrations. if-pan.krakow.pl Reported Kᵢ values for Cytisine at α3β4* subtypes range from 220 nM to 840 nM. if-pan.krakow.pl Cytisine's affinity for α3β4* receptors is generally slightly lower than that for nicotine. if-pan.krakow.pl

Functionally, Cytisine is often described as a full agonist at α3β4* nAChRs. researchgate.net However, some studies indicate it behaves as a low-potency full agonist at wild-type α3β4 nAChRs. nih.gov

Cytisine's affinity for α3β4* receptors can be significantly lower than for other subtypes like α2β4* and α4β4. if-pan.krakow.pl For example, one study found the affinity for α3β4 was 11-fold lower than for α2β4* and 47-fold lower than for α4β4*. if-pan.krakow.pl

Cytisine also interacts with other nAChR subtypes, including α3β2* and α6β2. researchgate.netnih.gov It binds to α3β2 nAChRs with relatively low affinity. if-pan.krakow.pl Cytisine has also been shown to be a partial agonist at other β2*-containing nAChRs, such as those associated with α3 and α6 subunits. researchgate.net Some Cytisine derivatives show apparent selectivity for α4β2 and α6β2 nAChRs. frontiersin.org Cytisine shows moderate affinity for muscle α1-containing nAChRs. nih.gov

Interactive Table 3: Cytisine Binding Affinity at Other nAChR Subtypes

Receptor TypeSpeciesKᵢ (nM)Reference
α3β4*Human220, 840 if-pan.krakow.pl
α3β4HumanHigh affinity (displaces [³H]epibatidine) nih.gov
α3β2Human~20-fold lower affinity than α4β2 nih.gov
α4β4HumanHigh affinity (displaces [³H]epibatidine) nih.gov
α1 (muscle)Human430 nih.gov

A key aspect of Cytisine's pharmacological profile is its high selectivity for nAChRs over muscarinic acetylcholine receptors (mAChRs). if-pan.krakow.pluni-bonn.de In vitro binding studies have demonstrated that Cytisine has a million-fold higher selectivity for nAChRs compared to mAChRs. if-pan.krakow.pl This high selectivity minimizes potential off-target effects mediated by muscarinic receptors. uni-bonn.de

Interactive Table 4: Cytisine Selectivity

Receptor ClassSelectivity vs. nAChRsReference
mAChRsMillion-fold higher selectivity for nAChRs if-pan.krakow.pl
Binding to α3β4 and Other nAChR Subtypes

Functional Agonism and Antagonism at nAChRs

Cytisine exhibits a varied pharmacological profile across different nAChR subtypes, acting as a partial agonist at some and a full agonist at others, while also displaying antagonistic characteristics under certain conditions.

Partial Agonism at α4β2 nAChR Subtypes

Cytisine is well-characterized as a high-affinity partial agonist at α4β2 nAChRs, which are the most abundant high-affinity nicotine binding sites in the brain and are critically involved in nicotine addiction if-pan.krakow.plbiomolther.orgnih.govresearchgate.netpnas.orgnih.govdrugbank.com. As a partial agonist, cytisine activates these receptors to a lesser extent than a full agonist like acetylcholine or nicotine if-pan.krakow.plbiomolther.orgnih.gov. Early electrophysiological studies demonstrated that cytisine evoked responses at α4β2 receptors that were only a fraction of those elicited by acetylcholine if-pan.krakow.plnih.gov. For instance, responses to 1 mM cytisine in oocytes expressing α4β2 nAChRs were reported to be around 15% of the responses to 1 mM acetylcholine if-pan.krakow.plnih.gov. Another study estimated the agonistic activity at α4β2 nAChRs to be 56% of the response to 10 µM nicotine if-pan.krakow.pl. The efficacy of cytisine at α4β2 nAChRs is considered low compared to its efficacy at other subtypes like α7 and β4-containing receptors if-pan.krakow.pl. This partial agonism at α4β2 receptors is believed to be central to cytisine's role in smoking cessation, as it can provide enough nAChR activation to alleviate withdrawal symptoms while simultaneously preventing the full reinforcing effects of nicotine by competing for binding sites researchgate.netnih.govmdpi.com.

Differential Efficacy Modulated by Beta Subunits

The efficacy of cytisine is significantly influenced by the beta subunit composition of heteromeric nAChRs nih.gov. Research indicates that cytisine displays markedly different maximal efficacy depending on whether the receptor contains β2 or β4 subunits nih.gov. Specifically, cytisine behaves as a low potency full agonist at wild-type α3β4 nAChRs but produces minimal or no significant activation at α4β2 nAChRs nih.gov. Combinations of alpha subunits with wild-type β4 subunits generally result in high maximum cytisine efficacy, whereas combinations with wild-type β2 subunits lead to an almost complete loss of efficacy nih.gov. This suggests that the beta subunit, particularly the ligand-binding domain, is a critical determinant of cytisine's agonist efficacy nih.gov.

Antagonistic Properties (e.g., partial block of nicotine effects)

Beyond its agonist activity, cytisine also exhibits antagonistic properties, particularly in the presence of full agonists like nicotine or acetylcholine if-pan.krakow.plnih.gov. Due to its high affinity for α4β2 nAChRs, cytisine can compete with nicotine for binding sites if-pan.krakow.plnih.govfrontiersin.org. As a partial agonist with lower intrinsic efficacy than nicotine, its binding can prevent nicotine from exerting its full effect, thus acting as a functional antagonist if-pan.krakow.plresearchgate.netnih.govfrontiersin.org. Studies have demonstrated that co-application of cytisine and acetylcholine or nicotine results in a reduction of the response typically evoked by the full agonist alone if-pan.krakow.plnih.gov. For example, cytisine has been shown to partially block the effect of nicotine on α4β2 receptors, with reported inhibition rates around 30% if-pan.krakow.pl. This competitive antagonism contributes to the mechanism by which cytisine helps reduce the reinforcing effects of smoking researchgate.netnih.gov.

Molecular Mechanisms of Receptor Activation

The interaction of cytisine with nAChRs at the molecular level involves specific binding interactions within the receptor's ligand-binding domain, leading to conformational changes that result in channel opening.

Cation-π Interactions in Binding Sites

A key molecular interaction governing the binding of agonists like cytisine to nAChRs is the cation-π interaction nih.govacs.orgresearchgate.netrsc.orgresearchgate.net. This interaction occurs between a positively charged group on the ligand (in the case of cytisine, its protonated nitrogen) and the electron-rich aromatic rings of certain amino acid residues within the nAChR binding site nih.govacs.orgrsc.orgresearchgate.net. A conserved tryptophan residue (TrpB) in the binding pocket is known to participate in a significant cation-π interaction with agonists researchgate.net. Studies investigating cytisine binding to α4β2 nAChRs have revealed that, in addition to the commonly observed cation-π interaction and hydrogen bonds, cytisine makes a second cation-π interaction at the agonist binding site nih.govacs.orgresearchgate.net. This secondary interaction, potentially involving the protonatable secondary amine of cytisine, is thought to be relevant for its binding to α4β2 receptors researchgate.net. These cation-π interactions, along with other forces like hydrogen bonds, contribute to the high affinity binding of cytisine to nAChRs and play a crucial role in positioning the molecule for receptor activation nih.govacs.orgresearchgate.netresearchgate.net.

Nicotinic Acetylcholine Receptor Subtype Efficacy of Cytisine

nAChR SubtypeCytisine Efficacy (Relative to Full Agonist)References
α4β2Partial Agonist (Low Efficacy) if-pan.krakow.plbiomolther.orgnih.govresearchgate.netnih.gov
α7Full Agonist (High Efficacy) if-pan.krakow.plresearchgate.nethellobio.comnih.gov
α3β4Full Agonist (High Efficacy) researchgate.nethellobio.comnih.gov
β2-containing (other than α4β2)Partial Agonist (Low Efficacy) researchgate.net
β4-containing (other than α3β4)High Efficacy researchgate.net

Cytisine Binding Affinity at Selected nAChR Subtypes

nAChR SubtypeCytisine Affinity (Ki)References
α4β2High Affinity (Nanomolar) if-pan.krakow.plresearchgate.netresearchgate.netnih.gov
α3β2Relatively Low Affinity if-pan.krakow.plnih.gov
α3β4Low Micromolar Concentration Binding if-pan.krakow.pl
α4β4Subnanomolar Affinity nih.gov
Hydrogen Bonding Contributions to Ligand Binding

Hydrogen bonding plays a significant role in the binding of cytisine to nAChRs, particularly at the α4β2 subtype, which is prominently involved in nicotine addiction acs.orgnih.govnih.gov. Studies investigating cytisine binding to the α4β2 nAChR have identified key hydrogen bond interactions at the agonist binding site acs.orgnih.gov. Along with cation-π interactions, cytisine forms hydrogen bonds with residues in the receptor acs.orgnih.gov. For instance, a hydrogen bond is typically observed to LeuE in the complementary subunit of the receptor acs.org. Furthermore, the amide carbonyl oxygen of cytisine is expected to act as a hydrogen bond acceptor nih.gov. Research using unnatural amino acid mutagenesis has provided compelling evidence for a hydrogen bond between the protonated nitrogen (N+H) of cytisine and the backbone carbonyl of a conserved Tryptophan residue (TrpB) in the α4 subunit caltech.edu. This interaction contributes to the binding strength of cytisine, on par with that seen for other agonists like acetylcholine and nicotine caltech.edu.

An intramolecular NH···N hydrogen bond within the cytisine molecule itself has also been characterized, which contributes to the predominance of the axial conformer of cytisine acs.org. This predominant arrangement provides support for models explaining cytisine's action on nicotinic receptors acs.org.

Neurotransmitter System Modulation (Preclinical Non-Human Models)

Preclinical studies in non-human models have demonstrated that cytisine modulates the release of various neurotransmitters, primarily through its interactions with neuronal nAChRs tandfonline.comresearchgate.net.

Dopaminergic System Modulation

The dopaminergic system, particularly the mesolimbic pathway, is central to the rewarding effects of nicotine and the development of nicotine dependence nih.govif-pan.krakow.plfrontiersin.org. Cytisine influences this system through its actions on nAChRs located on dopaminergic neurons nih.govif-pan.krakow.pl.

Influence on Mesolimbic Dopamine (B1211576) Release

Cytisine modulates dopamine release in the mesolimbic system, which includes the nucleus accumbens and ventral tegmental area if-pan.krakow.plfrontiersin.orgncsct.co.ukscielo.org.mx. Studies have shown that cytisine can stimulate dopamine release from striatal slices in a concentration-dependent manner if-pan.krakow.pl. The maximum dopamine release elicited by cytisine has been reported to be approximately 50% of that observed with nicotine in studies using native rat nicotinic receptors if-pan.krakow.pl. This lower efficacy in causing dopamine release compared to nicotine suggests that cytisine may be less addictive if-pan.krakow.pl.

Data from studies comparing the effects of cytisine and nicotine on dopamine turnover in the nucleus accumbens in rats indicate that systemically administered cytisine increases dopamine turnover, albeit with lower efficacy than nicotine nih.gov. One study reported that cytisine (5.6 mg/kg, s.c.) increased dopamine turnover with an efficacy approximately 40% of the maximal nicotine effect if-pan.krakow.pl.

Attenuation of Nicotine-Induced Dopamine Changes

Cytisine can attenuate the effects of nicotine on dopamine release in the mesolimbic system drugbank.comif-pan.krakow.pl. When administered concurrently with nicotine, cytisine has been shown to inhibit the nicotine-induced increase in dopamine turnover if-pan.krakow.pl. In one study, cytisine inhibited the nicotine response by 36% if-pan.krakow.pl. This antagonistic effect against nicotine's impact on dopamine contributes to cytisine's role in alleviating nicotine withdrawal symptoms if-pan.krakow.plfrontiersin.org.

Role in MPTP-Induced Dopamine Depletion

Preclinical research has explored the potential neuroprotective effects of cytisine in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons nih.govuchile.cldntb.gov.uatamu.edu. Studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice, which induces dopamine depletion, have shown that cytisine treatment can attenuate this depletion nih.gov. In one study, MPTP treatment alone significantly reduced dopamine levels in mice, while co-treatment with cytisine (2 mg/kg) led to significantly higher dopamine levels compared to the MPTP alone group nih.gov. This protective effect suggests a potential for cytisine in mitigating dopaminergic neurodegeneration nih.govuchile.cltamu.edu. The mechanism may involve the chelation of iron ions, which could prevent neuronal cell death nih.gov. Furthermore, studies using the 6-hydroxydopamine (6-OHDA) model in rats have also shown that cytisine can prevent the decrease of striatal dopamine tissue levels induced by the lesion uchile.clnih.gov.

Here is a table summarizing some findings related to cytisine's effects on dopamine levels in preclinical models:

Model/TreatmentEffect on Dopamine Levels (vs Control/MPTP alone)Reference
MPTP alone (mice)Significantly reduced (to 12% of control) nih.gov
MPTP + Cytisine (2 mg/kg, mice)More than twofold higher than MPTP alone nih.gov
Nicotine (s.c., rats, nucleus accumbens turnover)177-180% increase if-pan.krakow.plnih.gov
Cytisine (s.c., rats, nucleus accumbens turnover)40% of maximal nicotine effect if-pan.krakow.plnih.gov
Nicotine + Cytisine (rats, nucleus accumbens turnover)Nicotine response inhibited by 36% if-pan.krakow.pl
6-OHDA lesion alone (rats, striatal tissue)Decreased uchile.clnih.gov
6-OHDA lesion + Cytisine (2 mg/kg, rats)Prevented the decrease uchile.clnih.gov

Noradrenergic System Modulation

Cytisine also modulates the release of noradrenaline (norepinephrine, NE), another neurotransmitter influenced by nAChRs tandfonline.comresearchgate.netscielo.org.mx. The noradrenergic system, particularly projections from the locus coeruleus to the hippocampus, is involved in various brain functions researchgate.net.

Studies examining the effects of nAChR agonists on neurotransmitter release from rat prefrontal cortical slices have shown that cytisine is more effective than nicotine in increasing [3H]-norepinephrine release tandfonline.com. Cytisine modulates noradrenaline release, and this action is governed by β4*-containing receptors if-pan.krakow.pl. Cytisine has been shown to elicit [3H]NE release from hippocampal preparations in a concentration-dependent manner if-pan.krakow.pl. However, its potency in modulating NE release was approximately 50-fold lower than its potency in the [3H]DA release assay if-pan.krakow.pl. Both the potency and efficacy of cytisine in modulating NE release were comparable to those of nicotine if-pan.krakow.pl. While cytisine does modulate noradrenaline release, some studies suggest that at higher concentrations, nicotine may elicit a larger efflux of tritium (B154650) (indicating noradrenaline release) from hippocampal slices compared to cytisine researchgate.net.

Role in Other Neurotransmitter Systems

Beyond its primary targets, neuronal nAChRs, cytisine has been observed to influence the release and activity of other neurotransmitters. Cytisine modulates the release of noradrenaline (NE) in the hippocampus, an effect believed to be governed by β4*-containing receptors. if-pan.krakow.plresearchgate.net The potency and efficacy of cytisine in modulating NE release are comparable to those of nicotine. if-pan.krakow.pl However, the full extent of cytisine's role in the release of other neurotransmitters is not yet completely understood. if-pan.krakow.pl For instance, available data suggests that cytisine does not appear to affect the release of serotonin (B10506). if-pan.krakow.pl

Cellular and Subcellular Mechanisms of Action (In Vitro Investigations)

In vitro studies have provided valuable insights into the cellular and subcellular mechanisms through which cytisine exerts its effects, including modulation of ion channels, involvement in intracellular signaling, and neuroprotection.

Modulation of Ion Channel Activity

Cytisine's interaction with ion channels is a key aspect of its cellular pharmacology, predominantly through its action on nAChRs, which are ligand-gated ion channels. wikipedia.org These receptors form a central ion channel upon activation. spandidos-publications.comspandidos-publications.com While nAChRs are the primary targets, studies investigating the modulation of neuronal nAChR channel subunits by G-proteins have shown agonist-specific effects. uq.edu.au In some contexts, currents evoked by agonists like acetylcholine and nicotine were potentiated by G-protein activation, whereas currents evoked by cytisine were unaffected. uq.edu.au This suggests a potential subtype-selective modulation of nAChRs by G-proteins that does not extend to cytisine-activated channels in those specific instances. uq.edu.au

Involvement in Intracellular Signaling Pathways

In vitro research has revealed that cytisine can influence various intracellular signaling pathways. Studies in HepG2 cells, a human hepatocellular carcinoma cell line, demonstrated that cytisine induces apoptosis through mechanisms involving endoplasmic reticulum (ER) stress caused by calcium overload. spandidos-publications.comspandidos-publications.com This process occurs through the modulation of pathways including CHOP/GADD153, JNK, and caspase-4. spandidos-publications.comspandidos-publications.com Cytisine treatment was shown to increase intracellular calcium levels in a dose-dependent manner and enhance the expression of p-JNK1/2 and caspase-4. spandidos-publications.com

Furthermore, investigations into the anti-tumor effects of cytisine on lung cancer cells (A549) indicate its modulation of reactive oxygen species (ROS)-mediated signaling pathways, including MAPK, STAT3, and NF-κB. tandfonline.comresearchgate.net Cytisine treatment increased intracellular ROS levels and altered the phosphorylation status of proteins within these pathways. tandfonline.comresearchgate.net Specifically, it decreased the expression levels of phosphorylated ERK, STAT3, and NF-κB (p65), while increasing phosphorylated p38, JNK, and I-κB. tandfonline.com The AKT signaling pathway may also be involved in cytisine-induced cell cycle arrest in these cells. tandfonline.com

In the context of neuroprotection, cytisine has been shown to influence signaling related to ER stress. In primary cultures of mouse dopaminergic neurons, cytisine inhibited 6-OHDA-induced nuclear translocation of ATF6 and XBP1, key markers of ER stress, although it did not affect CHOP levels in this specific model. nih.gov

Neuroprotection at the Cellular Level

In vitro studies provide evidence for cytisine's neuroprotective potential. Cytisine has been demonstrated to significantly inhibit neuronal apoptosis induced by NMDA exposure in vitro by reversing intracellular Ca2+ overload and balancing the expression of Bcl-2 and Bax. spandidos-publications.comspandidos-publications.com This suggests a protective effect against excitotoxicity at the cellular level. researchgate.net

Further in vitro investigations using primary cultures of mouse dopaminergic neurons have explored cytisine's ability to protect against 6-hydroxydopamine (6-OHDA)-induced toxicity, a model relevant to Parkinson's disease. nih.govnih.gov Cytisine treatment inhibited markers of ER stress, such as the nuclear translocation of ATF6 and XBP1, induced by 6-OHDA. nih.gov This suggests that cytisine may protect dopaminergic neurons by mitigating ER stress.

The neuroprotective effect of cytisine in some contexts appears to be influenced by other factors, such as the presence of estrogen, as observed in in vivo studies with female parkinsonian mice. nih.govbiorxiv.org While this specific finding relates to in vivo models, it highlights the complex interplay of factors that can influence cytisine's protective actions at the cellular level.

Structure Activity Relationship Sar Studies and Chemical Synthesis of Cytisine Analogues

Synthetic Methodologies for Cytisine (B100878) and its Derivatives

The synthesis of cytisine and its derivatives involves various approaches, ranging from total synthesis to targeted modifications of the natural product scaffold.

Total Synthesis Approaches

Several total syntheses of cytisine have been reported, demonstrating different strategies to construct its complex tricyclic framework. Early total syntheses of (±)-cytisine were achieved in the 1950s. nih.govsci-hub.ru More recent approaches have focused on developing shorter and higher-yielding routes, including enantioselective syntheses. acs.orgsci-hub.ru

One enantioselective total synthesis of (−)-cytisine features a ruthenium-catalyzed ring-closing metathesis (RCM) reaction as a key step, starting from a readily available chiral piperidine (B6355638) building block. This approach allows access to the target compound in both enantiomeric forms. acs.org The synthesis involves steps such as hydrolysis, mesylate activation, and intramolecular alkylation to form the diazabicyclo[3.3.1]nonane framework. acs.org

Another strategy for the total synthesis of (±)-cytisine utilizes an "in situ" Stille or Suzuki biaryl pyridine (B92270) coupling. acs.orgnih.gov This approach involves the differentiation of pyridyl rings through selective benzylation and reduction of a pyridinium (B92312) ring, followed by final ring closure. acs.org A similar sequence has been applied to synthesize the derivative (±)-9-methoxycytisine. acs.org

Biosynthetic Pathways and Precursors

While the article focuses on chemical synthesis, understanding the biosynthetic pathway of cytisine in plants provides insights into its natural construction. Cytisine is a quinolizidine (B1214090) alkaloid, and its biosynthesis involves precursors derived from lysine (B10760008). The pathway typically involves the dimerization of lysine or related compounds, followed by cyclization and further modifications to form the characteristic quinolizidine ring system and the fused pyridone moiety.

Strategies for Derivative Synthesis

Structural modifications of cytisine have been extensively explored to develop analogues with altered pharmacological properties. These modifications often target specific regions of the cytisine scaffold, including the alicyclic nitrogen (N-12), the pyridone ring (specifically C-9, C-10, and C-11), and the lactam ring. researchgate.netnih.gov

Modification at the alicyclic nitrogen atom (N-12) is a common strategy for generating cytisine derivatives. researchgate.netnih.gov N-acylation and N-alkylation reactions have been employed to introduce various substituents at this position. mdpi.comlifechemicals.com For instance, N-acyl derivatives of cytisine have been synthesized by reacting cytisine with carbonyl chlorides. mdpi.com The resulting amide derivatives can exist as mixtures of cis and trans conformers in solution due to restricted rotation around the amide bond. researchgate.net

Studies on N-substituted cytisine derivatives have shown that the nature of the substituent at N-12 can significantly impact binding affinity to nAChRs. acs.orgnih.gov For example, N-arylalkyl and N-aroylalkyl cytisines have been synthesized and evaluated for their affinity at α4β2 and α7 nAChR subtypes. acs.org The electronic and steric features of the N-substituent influence the conformation of the cytisine moiety and its interaction with the receptor binding site. nih.gov

Modifications on the pyridone ring, particularly at the C(9) and C(10) positions, have been investigated to tune the selectivity and activity of cytisine analogues. nih.govnih.govcore.ac.uk While electrophilic substitution typically favors C(9) and C(11), specific strategies have been developed to target C(10). core.ac.uk

The synthesis of 9- and 10-substituted cytisine derivatives has led to compounds with enhanced selectivity for the α4β2 nAChR subtype. nih.govnih.gov For instance, certain 10-substituted derivatives have shown significantly higher selectivity for α4β2 over α3β4 nAChRs compared to cytisine. nih.govnih.gov Access to C(10) substituted cytisine ligands has been achieved through modified synthetic strategies, including Ir-catalyzed C-H activation which allows for functionalization exclusively at C(10) within the pyridone ring. core.ac.uk This method provides a versatile route to introduce various alkyl, cycloalkyl, and aryl groups at the C(10) position. core.ac.ukgoogle.com

Substitution at C(9) has also been explored. For example, a 9-vinyl derivative of cytisine has been synthesized and shown to have a similar agonist activity profile to that of cytisine. nih.govnih.gov

SAR studies on C(10)-substituted cytisine derivatives suggest that modifications at this position can influence the binding orientation within the receptor site and mediate subtype differentiation. core.ac.uknih.gov Data from binding assays highlight the impact of these substitutions on affinity and selectivity for different nAChR subtypes. nih.govnih.gov

CompoundSubstitution at C(10)α4β2 Selectivity (vs α3β4)Reference
CytisineH150-fold core.ac.uk
10-methyl derivativeMethyl3500-fold core.ac.uk
10-hydroxymethyl derivativeHydroxymethyl900-fold nih.gov

Modifications of the lactam ring and the broader pyridone moiety of cytisine have also been pursued to generate novel analogues. nih.govresearchgate.netnih.govresearchgate.neteasychem.orgdntb.gov.ua These modifications can involve alterations to the carbonyl group of the lactam or functionalization at other positions of the pyridone ring beyond C(9) and C(10).

Synthesis strategies include aminomethylation reactions, which have been used to attach cytisine to other molecular scaffolds like flavonoids. researchgate.netscispace.com This involves the introduction of a -CH2-N- linkage between the cytisine nitrogen and the coupling partner. researchgate.net

Thionation of the lactam carbonyl group has been explored to synthesize thio analogues of cytisine derivatives. researchgate.netresearchgate.net This modification can alter the electronic properties and potentially the biological activity of the resulting compounds.

Functionalization at the C(6) position of the pyridone moiety has also been achieved through methods like C-H metalation, providing access to a synthetically flexible scaffold. scispace.com This approach allows for the introduction of various substituents at C(6) and can even lead to ring fragmentation to yield piperidine-based heterocycles. scispace.com

Modifications to the pyridone ring's electronic nature, such as the introduction of halogen atoms or nitro groups, have been investigated, and their effects on antiviral activity have been studied for some derivatives. uni-bonn.deresearchgate.net

Other Structural Modifications (e.g., Thiocarbonyl, Squaramides)

Exploration of Cytisine analogues includes modifications beyond simple substitutions on the core structure. Squaramides, derivatives of squaric acid, have emerged as valuable building blocks in medicinal chemistry due to their unique hydrogen bonding capabilities and potential for diverse biological activities. nih.govmdpi.comresearchgate.net Recent studies have focused on the synthesis and structural analysis of novel (−)-Cytisine squaramides. nih.govmdpi.comresearchgate.net These syntheses typically involve the reaction of Cytisine with squaric acid derivatives, such as diethyl squarate. nih.govmdpi.com For instance, reacting Cytisine with diethyl squarate in a 1:1 molar ratio can yield a Cytisine monosquaramide, which can then be further modified by reaction with various amines (e.g., ammonia, propargylamine, morpholine) to form novel Cytisine-squaramide conjugates. nih.govmdpi.com Squaramides containing two Cytisine moieties have also been synthesized. nih.govmdpi.com These synthetic efforts aim to explore the impact of incorporating the squaramide motif on the pharmacological properties of Cytisine. nih.govmdpi.com While the direct application of thiocarbonyl modifications specifically to Cytisine was not extensively detailed in the search results, the broader context of squaramide chemistry suggests that isosteric replacement of carbonyl groups with thiocarbonyls in squaramide-based structures is a synthetic strategy explored in medicinal chemistry to potentially alter properties like metal chelation and acidity, which could be relevant for future Cytisine analogue design. nih.gov

Structure-Activity Relationships for Nicotinic Receptor Binding and Function

The biological activity of Cytisine is intimately linked to its interactions with nAChRs, a diverse family of ligand-gated ion channels. Cytisine is known to bind with high affinity to certain nAChR subtypes, particularly those containing α4 and β2 subunits, which are abundant in the brain and play a significant role in nicotine (B1678760) addiction. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.gov

Correlation of Substituents with Receptor Affinity and Selectivity

Structural modifications to the Cytisine molecule can significantly alter its binding affinity and selectivity for different nAChR subtypes. Studies on N-substituted Cytisine derivatives have shown interesting variations in affinity for α4β2 and α7 receptors. researchgate.net While some N-substituted compounds exhibited poor affinity for the α7 subtype, others showed promising nanomolar Kᵢ values for the α4β2 subtype. researchgate.net Substitutions at the C10 position of the Cytisine core have also been investigated. nih.govresearchgate.net For example, a 10-methyl derivative of Cytisine demonstrated similar binding affinity to α4β2 nAChRs compared to Cytisine, but with significantly lower affinities for other subtypes, including α3β4. nih.gov This resulted in improved selectivity for the α4β2 subtype, with an affinity ratio of α3β4/α4β2 exceeding 3000-fold for the 10-methyl compound, positioning it among the most selective Cytisine analogues reported. nih.gov Bromination of the pyridone ring of Cytisine at the 3 and/or 5 positions has also been shown to produce marked changes in activity, leading to subtype-specific differences in binding affinities, functional potencies, and efficacies at human α7, α4β2, and α4β4 nAChRs. nih.gov For instance, 3-bromocytisine (B1662614) was found to be a more potent inhibitor of both [¹²⁵I]-α-bungarotoxin binding to α7 receptors and [³H]-Cytisine binding to α4β2 or α4β4 receptors compared to Cytisine. nih.gov

Influence of Stereochemistry on Biological Activity

The stereochemistry of Cytisine is a critical determinant of its biological activity at nAChRs. Cytisine exists as the (−)-isomer, which is the naturally occurring and pharmacologically active form. researchgate.netfishersci.ca Research has explicitly shown that the (+)-enantiomer of Cytisine is essentially devoid of affinity at the α4β2* nAChR, highlighting the strict stereochemical requirements for binding and activity at this important receptor subtype. researchgate.net This emphasizes that the specific three-dimensional arrangement of atoms in the (−)-Cytisine molecule is essential for its productive interaction with the nAChR binding site. The (1R,5S) configuration of (−)-Cytisine is crucial for its pharmacological profile. wikipedia.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a vital role in understanding the interactions of Cytisine and its analogues with nAChRs at an atomic level, complementing experimental SAR studies.

Ligand-Receptor Docking Studies

Molecular docking simulations are widely used to predict the binding modes and affinities of ligands to receptor proteins. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netiucr.orgconicet.gov.armdpi.com Docking studies of Cytisine and its derivatives with models of nAChRs, particularly the α4β2 subtype, and acetylcholine-binding proteins (AChBPs), which serve as surrogates for the extracellular ligand-binding domain of nAChRs, have provided valuable insights into the key interactions driving binding. mdpi.comresearchgate.netacs.orgacs.orgresearchgate.netiucr.org These studies often involve docking the ligands into the orthosteric binding site located at the interface between adjacent subunits (e.g., α and β subunits in heteromeric receptors). nih.govacs.org Docking results have been correlated with experimental binding data to validate the predicted binding poses and to understand how structural modifications influence the interaction with the receptor binding pocket. researchgate.netacs.org For instance, docking studies of N-substituted Cytisines into rat and human α4β2 nAChR models based on an acetylcholine-binding protein have shown agreement with experimental binding data. researchgate.netacs.org Similarly, docking has been used to investigate the binding of C10-substituted Cytisine ligands, suggesting that substitutions at this position can target the complementary region of the receptor binding site and influence subtype differentiation. researchgate.net

Identification of Essential Amino Acid Residues for Ligand Binding

Computational modeling, often in conjunction with mutagenesis studies, helps identify specific amino acid residues within the nAChR binding site that are critical for ligand recognition and binding. nih.govresearchgate.netacs.orgresearchgate.netiucr.orgontosight.airesearchgate.netbiorxiv.org These essential residues typically include a set of highly conserved aromatic amino acids located in the extracellular ligand-binding domain. nih.gov In heteromeric nAChRs, the binding site is formed by contributions from both principal (α) and complementary (β) subunits. nih.gov Docking studies of Cytisine and its analogues have helped pinpoint specific amino acid residues on both the α and β subunits that are essential for ligand binding. researchgate.netacs.org Comparisons of binding pocket residues across different nAChR subtypes and with AChBPs have revealed that while conserved residues are important for ligand potency and efficacy, non-conserved residues in the complementary subunit can play a significant role in subtype-selective binding. nih.govresearchgate.net For example, studies have identified specific residues in the α4 and β2 subunits of the α4β2 nAChR that interact with Cytisine and its derivatives. researchgate.netacs.orgiucr.org Molecular dynamics simulations and mutagenesis studies on 10-methylcytisine have also identified a conserved arginine in the β3 strand that exhibits a non-conserved function in nAChRs and is relevant to selectivity. researchgate.net

Analysis of Binding Orientation and Conformation of Cytisine Analogues

The analysis of the binding orientation and conformation of cytisine and its analogues is a critical aspect of Structure-Activity Relationship (SAR) studies aimed at understanding their interactions with target receptors, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies employ a variety of computational and experimental techniques to elucidate how these molecules orient themselves within the binding site and the conformational changes they and the receptor undergo upon binding.

Molecular docking simulations are a widely used computational tool to predict the preferred binding poses and affinities of ligands to a receptor's active site. nih.govplos.orgnih.govresearchgate.netinnovareacademics.in These simulations analyze non-bonding interactions, such as hydrogen bonds and van der Waals forces, and estimate binding energy to rationalize observed biological activity. nih.govinnovareacademics.in Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-receptor complex and the dynamic behavior of both the ligand and the binding site residues over time. plos.orgresearchgate.net

Experimental techniques, such as X-ray crystallography, provide high-resolution structural information of ligand-receptor complexes, offering direct visualization of the binding orientation and conformation. Co-crystal structures of cytisine with acetylcholine-binding protein (AChBP), a widely used surrogate for the extracellular domain of nAChRs, have been instrumental in understanding the binding mode of cytisine. nih.goviucr.orgresearchgate.net These structures reveal that cytisine occupies the orthosteric binding site located at the interface between receptor subunits. mdpi.com

Studies have shown that cytisine consistently adopts a similar orientation in the binding site of AChBP, involving key interactions with residues in loops A, B, and C of the principal face and loops D, E, and F of the complementary face of the receptor subunit interface. nih.govmdpi.com Hydrogen bonds play a crucial role in the binding of cytisine and its analogues. For instance, hydrogen bonds to the backbone carbonyl of a tryptophan residue in loop B are commonly observed. researchgate.net Additionally, interactions with a water molecule in the binding site can contribute to the stabilization of the complex. iucr.orgresearchgate.net Aromatic and hydrophobic interactions with conserved aromatic amino acid residues in the binding site are also significant contributors to the binding affinity. mdpi.comacs.org

The conformation of the ligand upon binding is also critical. Cytisine, for example, has been shown to exist in different conformers, and the prevalent configuration can be influenced by intramolecular interactions, such as an NH···N hydrogen bond, which may be crucial for its activity as a nicotinic agonist. acs.org The distance between key atoms in the ligand, such as the nitrogen atoms, has been related to the "two-center model" proposed for nicotinic agonists, suggesting specific spatial requirements for receptor activation. acs.org

Modifications to the cytisine structure can influence its binding orientation and conformation, leading to changes in binding affinity and receptor subtype selectivity. For example, the addition of a 3-(hydroxypropyl) moiety at the N9 position of cytisine was found to reduce affinity for AChBP, despite maintaining similar interactions with common residues, suggesting that the modification influenced the conformation of nearby residues and solvent structure. iucr.org Studies on 10-substituted cytisine derivatives have shown that modifications at this position can significantly enhance selectivity for the α4β2 nAChR subtype over others, implying altered interactions or induced conformational changes in the binding site. nih.gov Molecular docking studies of N-substituted cytisines have helped identify specific amino acid residues essential for ligand binding to different nAChR subtypes, providing a structural basis for designing selective ligands. acs.org

The binding of agonists like cytisine also induces conformational changes in the receptor itself, notably the movement of the C-loop at the entrance of the binding site, which is coupled to the opening of the ion channel. mdpi.comacs.org Differences in the orientation of binding site residue side chains, influenced by residues both within and outside the primary binding site, can contribute to the observed differences in ligand selectivity for different nAChR subtypes. nih.gov

While the primary focus for cytisine and its analogues is nAChRs, molecular docking and conformational analysis have also been applied to study the binding of cytidine (B196190) and isocytosine (B10225) analogues to other targets like SARS-CoV-2 RdRp and xanthine (B1682287) oxidase, highlighting the versatility of these computational methods in understanding ligand-protein interactions across different biological systems. nih.govplos.orgnih.govjrespharm.com

The detailed analysis of binding orientation and conformation through a combination of experimental and computational methods is vital for understanding the molecular basis of cytisine analogue activity and guiding the rational design of novel compounds with improved affinity, selectivity, and desired pharmacological profiles.

Preclinical Pharmacological Investigations of Cytisine Non Human Models

Central Nervous System (CNS) Effects

Preclinical research has indicated that cytisine (B100878) exerts various effects on the CNS. These effects are largely attributed to its activity at neuronal nAChRs, which are widely distributed throughout the brain and play crucial roles in neurotransmission, neuronal plasticity, and other physiological processes. researchgate.netnih.govresearchgate.netpnas.org

Neuroprotective Actions in Animal Models

Studies using animal models of neurological conditions have investigated the neuroprotective potential of cytisine. These investigations suggest that cytisine may offer protection against neuronal damage and degeneration through several mechanisms. researchgate.netpnas.orgparkinsonsnewstoday.commdpi.com

Cytisine has demonstrated the ability to attenuate neurodegeneration in animal models, particularly in models of Parkinson's disease. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, cytisine was shown to reduce the loss of dopaminergic neurons. parkinsonsnewstoday.comtechnologynetworks.comijbcp.com This protective effect was observed in female mice and was found to be dependent on the presence of systemically circulating 17β-estradiol. parkinsonsnewstoday.comtechnologynetworks.comnih.govresearchgate.nettamu.edu Depleting circulating estrogen in female mice abolished the neuroprotective effect of cytisine in this model. nih.govresearchgate.net

The neuroprotective effects of cytisine are thought to involve the activation of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs). researchgate.netmdpi.comfrontiersin.orgnih.govgvsu.edu Cytisine acts as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs. frontiersin.orgif-pan.krakow.pl Studies have shown that cytisine can exert neuroprotection via the activation of α7 nAChRs, which is associated with a decrease in glutamate (B1630785) levels, inhibition of synaptic remodeling, and improvement of cholinergic transmission in brain regions like the hippocampus. researchgate.netfrontiersin.org Blocking α7 nAChRs with an antagonist like alpha-bungarotoxin can counteract the neuroprotective effects of cytisine. researchgate.netfrontiersin.org While some studies suggest that the neuroprotective action of certain nicotinic agonists might be related to their ability to induce upregulation of α7 nAChRs, cytisine was found to be less effective in increasing the number of α7 nAChR binding sites compared to nicotine (B1678760) in one in vitro study. nih.gov

While the primary mechanism of cytisine's neuroprotection is linked to nAChR activation, some research explores the potential for other properties, such as metal ion chelation, to contribute to neuroprotective effects. Metal dyshomeostasis, particularly involving iron and copper, is implicated in neurodegenerative disorders. tandfonline.comresearcher.life Metal chelators have shown neuroprotective benefits in some models of neurodegenerative diseases by sequestering metal ions and reducing oxidative stress. tandfonline.comresearcher.lifemdpi.compsu.edursc.org Although some compounds exhibit metal-chelating properties that contribute to neuroprotection, the extent to which cytisine itself possesses significant metal ion chelation properties relevant to neuroprotection in vivo requires further investigation. researchgate.netpnas.orgmdpi.com

Role of α7 Nicotinic Receptors in Neuroprotection

Effects on Mood and Affective Behaviors

Preclinical studies have also investigated the impact of cytisine on mood and affective behaviors in animal models, suggesting potential antidepressant-like effects. researchgate.netmdpi.comull.es

Cytisine has demonstrated antidepressant-like effects in rodent models of depression, including those induced by chronic stress. ull.esbiomolther.orgdrugs.comresearchgate.net In a mouse model of unpredictable chronic mild stress (UCMS), treatment with cytisine for two weeks notably relieved depression-like behaviors. ull.esbiomolther.orgresearchgate.net These behavioral improvements were accompanied by the reversal of stress-induced decreases in the levels of proteins associated with depressive disorder in brain regions such as the hippocampus and amygdala, including 5-HT1A receptors, BDNF, and mTOR. ull.esbiomolther.orgresearchgate.net These findings suggest that cytisine may exert its antidepressant-like effects by modulating pathways involved in synaptic plasticity and neuronal function that are disrupted by chronic stress. ull.esbiomolther.orgbiomolther.org

Table 1: Summary of Preclinical Findings on Cytisine's CNS Effects

EffectAnimal Model(s) UsedKey FindingsProposed Mechanism(s) InvolvedRelevant Citations
NeuroprotectionMPTP-induced Parkinson's miceReduced loss of dopaminergic neurons (female mice only). Effect dependent on circulating estrogen.Activation of nAChRs, particularly α7 subtype. Potential interaction with estrogen signaling pathways. parkinsonsnewstoday.comtechnologynetworks.comnih.govresearchgate.nettamu.edu
NeuroprotectionPilocarpine-induced epileptic ratsReduced seizures, hippocampal damage; improved cognition.Activation of α7 nAChRs, decreased glutamate, inhibited synaptic remodeling, improved cholinergic transmission. researchgate.netfrontiersin.org
Antidepressant-like effectsUnpredictable Chronic Mild Stress miceRelieved depression-like behaviors (reduced immobility, increased locomotor activity). Reversed decreased levels of 5-HT1A, BDNF, mTOR.Modulation of nicotinic and aminergic systems, action on serotonin (B10506) reuptake, upregulation of 5-HT1A, BDNF, and mTOR levels in hippocampus and amygdala. Partial agonist activity at α4β2 nAChRs. ull.esbiomolther.orgdrugs.comresearchgate.net
Anxiolytic-like Effects (or lack thereof)

Studies investigating the potential anxiolytic-like effects of cytisine in experimental animals have yielded varied results, with some indicating a lack of significant effect in standard models. In the elevated plus-maze test in mice, cytisine did not demonstrate significant anxiolytic action, unlike other nAChR agonists such as lobeline. tandfonline.com While some suggestions exist that cytisine, similar to nicotine, might exhibit mild anxiolytic effects in experimental animals, potentially contributing to the alleviation of withdrawal symptoms during cessation attempts, this effect has not been consistently demonstrated as significant in certain anxiety models. tandfonline.com Although one study tested locomotor activity in a light/dark box (an anxiety test) after cytisine treatment, the primary findings reported related to antidepressant-like effects in other tests. su.ac.th Research in zebrafish using a novel tank protocol showed an anxiolytic effect of nicotine, and while the results aligned with previous findings on nicotine's anxiolytic effect, it did not explicitly state a similar effect for cytisine in this model. researchgate.net

Modulation of Substance-Related Behaviors

Cytisine's interaction with nAChRs has been extensively studied in the context of modulating behaviors related to substance use, particularly alcohol and nicotine, in animal models.

Alcohol Consumption Modulation

Multiple preclinical studies have demonstrated that cytisine can reduce alcohol consumption in various animal models. In mice and rats, cytisine has been found effective in reducing ethanol (B145695) consumption in paradigms such as drinking-in-the-dark and operant ethanol self-administration. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org For instance, acute administration of cytisine (3 mg/kg/day) significantly reduced ethanol consumption in mice using a drinking-in-the-dark procedure in a dose-dependent manner. nih.gov Similarly, in High Alcohol Drinking (HAD-2) rats, cytisine at doses of 0.5 mg/kg and 1.5 mg/kg significantly reduced ethanol intake at specific time points without affecting water consumption, suggesting a specific effect on alcohol drinking behavior. nih.govresearchgate.net Repeated administration of cytisine (0.5 and 1.0 mg/kg) for three consecutive days also reduced ethanol preference in rats with continuous access to ethanol. This reduction in alcohol consumption is thought to be mediated by cytisine's activity at nAChRs, particularly the alpha4beta2 subtype. nih.govresearchgate.netfrontiersin.org Furthermore, cytisine treatment has been shown to modulate chronic voluntary ethanol consumption and attenuate the ethanol-induced up-regulation of ΔFosB in the ventral and dorsal striatum in mice, suggesting a role in the neurochemical adaptations associated with ethanol addiction. nih.gov However, it is worth noting that intra-accumbal administration of cytisine at a dose of 3.2 µg was reported to increase operant oral ethanol self-administration in rats, an effect that was reversed by mecamylamine, indicating complex, site-specific actions depending on the route and site of administration.

Preclinical findings on Cytisine's modulation of alcohol consumption:

Animal ModelParadigmCytisine Dose (Systemic)Effect on Ethanol ConsumptionKey FindingsSource(s)
MiceDrinking-in-the-dark1 or 3 mg/kg/dayReduced (dose-dependent)Significant reduction at 3 mg/kg dose. nih.gov
HAD-2 RatsPreference test0.5, 1.5 mg/kgReducedSignificant reduction at 0.5 and 1.5 mg/kg doses at specific time points. nih.govresearchgate.net
RatsContinuous access preference0.5, 1.0 mg/kg (repeated)Reduced preferenceReduced ethanol preference after three consecutive days of administration. researchgate.net
C57BL/6J MiceIntermittent/Continuous Access0.5, 1.5 mg/kgReduced consumption/preferenceAttenuated ΔFosB up-regulation in striatum following chronic ethanol. nih.gov
RatsOperant self-administration3.2 µg (intra-accumbal)IncreasedEffect reversed by mecamylamine; indicates site-specific complex effects.
Drug Discrimination Studies

Drug discrimination studies in animals have been used to compare the subjective effects of cytisine with those of other substances, particularly nicotine. These studies indicate that cytisine can serve as a discriminative stimulus. tandfonline.comif-pan.krakow.plnih.gov In rats trained to discriminate cytisine from saline, nicotine produced full dose-dependent generalization. if-pan.krakow.plnih.gov Conversely, in rats trained to discriminate nicotine, cytisine also increased drug-appropriate responses, but this effect was of a smaller magnitude, showing only partial generalization. tandfonline.comif-pan.krakow.plnih.gov This asymmetrical cross-generalization suggests that while cytisine produces nicotine-like subjective effects, there are subtle differences between the two drugs, potentially related to their interactions with different nAChR subtypes or their penetration into the central nervous system. tandfonline.comnih.gov Despite its relatively high affinity in binding experiments, cytisine was found to be much less potent than nicotine in these behavioral discrimination studies. tandfonline.comif-pan.krakow.plnih.gov Pretreatment with cytisine has been shown to produce small, rightward shifts in the discriminative potency of nicotine in rats trained to discriminate small doses of nicotine. researchgate.net In studies with squirrel monkeys trained to discriminate methamphetamine, cytisine also produced methamphetamine-like discriminative-stimulus effects, albeit with lower potency compared to nicotine or epibatidine. nih.gov

Locomotor Activation

The effects of cytisine on locomotor activity have been investigated in animal models. Systemic administration of nicotine and other nAChR agonists can increase locomotor activity. if-pan.krakow.pl Cytisine administered directly into the central tegmental area of the brain in rats was found to increase locomotor activity, and this effect appeared to be mediated by the mesolimbic dopamine (B1211576) system. tandfonline.comif-pan.krakow.pl Repeated administration of cytisine has been shown to be sufficient to induce sensitization of the locomotor response in rats. tandfonline.com While one study tested locomotor activity after acute and chronic cytisine treatment, the main findings reported were related to antidepressant-like effects. su.ac.th Research also suggests that cytisine may increase motor activity in rats via effects on striatal nAChRs that modulate dopaminergic function, and a peripheral mechanism involving pre-junctional nicotinic auto-receptors has also been suggested. researchgate.net

Influence on Cortical Cerebral Blood Flow

Preclinical studies have examined the influence of cytisine on cortical cerebral blood flow (CBF), often in comparison to nicotine. Chronic administration of nicotine has been shown to increase basal forebrain-stimulated cortical cerebral blood flow in rats. tandfonline.comresearchgate.net However, cytisine was found to be ineffective in producing this increase in cortical CBF. tandfonline.com This differential response between nicotine and cytisine is likely attributable to the involvement of different nAChR subtypes in mediating this effect, with cytisine acting as a functional antagonist at β2 subtypes, which are implicated in nicotine-induced cortical vasodilation. tandfonline.comresearchgate.net

Other Biological Activities (Non-CNS)

Beyond its effects on the central nervous system and substance-related behaviors, preclinical investigations have explored other biological activities of cytisine in non-human models. Cytisine has shown potential protective effects on liver disease, specifically liver fibrosis, which could be relevant in the context of alcohol use disorders. researchgate.net Preliminary data from animal models suggest potential usefulness of cytisine in reducing body mass and preventing weight gain. researchgate.net Furthermore, theoretical usefulness of a combination of cytisine and Trolox C for the treatment of type 2 diabetes has been suggested and confirmed in animal models. researchgate.net Acute toxicity studies in various animal species have been conducted, noting that frequent symptoms of toxicity in animals are related to the gastrointestinal tract, with vomiting being commonly observed. if-pan.krakow.pl Cytisine was found not to be genotoxic in in vivo tests in mice bone marrow cells, and chronic administration studies in mice and rats did not reveal significant alterations in clinical laboratory parameters or histomorphological changes. if-pan.krakow.pl However, it has also been noted that cytisine can be teratogenic. wikipedia.org

Antiviral Properties

Preclinical research has indicated potential antiviral activities for cytisine and its derivatives. A cytisine-type alkaloid has demonstrated significant activity against the tobacco mosaic virus (TMV). researchgate.net In in vitro evaluations against SARS-CoV-2 replication, cytisine showed modest antiviral activity. mdpi.com While some reviews broadly mention the antiviral potential of cytisine derivatives, specific detailed preclinical studies in non-human animal models beyond plant viruses and in vitro SARS-CoV-2 testing appear limited in the provided search results. researchgate.netresearchgate.netresearchgate.net

Antiparasitic Activity

The antiparasitic activity of cytisine and its derivatives has been noted as one of their biological properties. researchgate.netresearchgate.netresearchgate.net Some studies have explored the anti-plasmodium activity of cytisine derivatives, although it is not yet clear if these effects are mediated through nicotinic or other mechanisms. researchgate.net Detailed preclinical studies specifically focused on the antiparasitic effects of cytisine itself in non-human models were not extensively detailed in the provided search results.

Insecticidal and Nematicidal Activities

Cytisine and its derivatives have demonstrated insecticidal and nematicidal properties in preclinical investigations. researchgate.netresearchgate.netresearchgate.netresearchgate.nettandfonline.com Cytisine-type alkaloids have shown moderate insecticidal activity against Aphis fabae. researchgate.net Specifically, compounds identified as cytisine-type alkaloids from Thermopsis lanceolata exhibited LC50 values of 43.15 mg/L and 46.47 mg/L against Aphis fabae. researchgate.net Methylcytisine, an alkaloid with nematicidal activity, has been extracted from the roots of Thermopsis species and characterized in silico as an initial step for molecular docking studies to assess its biological potential. researchgate.net Some cytisine derivatives have also shown insecticidal activity against Plutella xylostella with low LC50 values, demonstrating potency comparable to or exceeding that of reference insecticides like triflumuron. researchgate.net

Insecticidal Activity of Cytisine-Type Alkaloids against Aphis fabae

Compound SourceOrganismLC50 (mg/L)
Thermopsis lanceolataAphis fabae43.15
Thermopsis lanceolataAphis fabae46.47

Potential in Metabolic Regulation (e.g., Antidiabetic)

Antidiabetic activity is listed among the broad range of biological properties exhibited by cytisine and its derivatives. researchgate.netresearchgate.net However, specific detailed preclinical studies investigating the effects of cytisine on metabolic regulation or its potential as an antidiabetic agent in non-human animal models were not prominently featured in the provided search results. While preclinical models for studying antidiabetic therapies and metabolic syndrome exist and are utilized for various compounds, direct evidence of cytisine's effects in these specific models was not detailed. biomolther.orgslideshare.netresearchgate.neteijppr.commdpi.commdpi.com

Antioxidant Effects (In Vitro)

Cytisine and its derivatives have been reported to possess antioxidant activity. researchgate.netbioorganica.com.ua An in vitro study on a cytisine derivative, Cytisine N-methylene-(5,7,4'-trihydroxy)-isoflavone (LY01), demonstrated effectiveness against antioxidant damage in C17.2 mouse neural stem cells, improving cell morphology and increasing viability after hydrogen peroxide injury. nih.gov Varenicline, a derivative of cytisine, has also been noted to have antioxidant effects. researchgate.net However, detailed in vitro studies specifically focusing on the direct antioxidant mechanisms or capacity of cytisine itself were not extensively provided in the search results, with some studies on antioxidant activity focusing on other compounds or plant extracts. nih.govnih.govmdpi.com

Analytical Methodologies for Cytisine Research

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of cytisine (B100878). Different chromatographic modes within HPLC are utilized depending on the sample matrix and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC methods coupled with various detection techniques have been developed for the determination of cytisine in different matrices fishersci.co.uknih.govuni.lu. The choice of HPLC mode significantly impacts the retention and separation characteristics of cytisine fishersci.co.uksigmaaldrich.com.

Reversed-Phase (RP) Chromatography

Reversed-Phase (RP) chromatography is a common HPLC mode utilizing stationary phases with hydrophobic ligands, such as C18 or C8 fishersci.co.uksigmaaldrich.com. However, due to cytisine's polar nature, it exhibits very weak retention on traditional alkyl-bonded RP phases, often eluting near the solvent front fishersci.co.uksigmaaldrich.com. This weak retention can be a significant disadvantage, particularly when analyzing complex biological samples where matrix components may interfere with the cytisine peak fishersci.co.uksigmaaldrich.com. Despite this, RP-HPLC methods using C18 or C8 columns with aqueous-organic mobile phases containing acidic modifiers or buffers have been applied for cytisine analysis in various samples fishersci.co.uksigmaaldrich.comnih.gov. The use of a Polar RP phase has been suggested as an alternative within RP chromatography that can provide improved retention for cytisine fishersci.co.uk.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the analysis of small, polar compounds like cytisine fishersci.co.uksigmaaldrich.comnih.gov. HILIC employs polar stationary phases (e.g., silica, aminopropyl, polyhydroxy) and mobile phases containing a high concentration of organic solvent (typically acetonitrile) mixed with an aqueous buffer sigmaaldrich.comnih.gov. The retention mechanism in HILIC is complex, involving hydrophilic interactions, ion exchange, and potentially reversed-phase interactions nih.gov. HILIC systems have demonstrated effectiveness in retaining and separating cytisine, offering an advantage over traditional RP methods for this polar analyte fishersci.co.uksigmaaldrich.comnih.gov. Studies have shown that different HILIC columns and mobile phase compositions can significantly impact cytisine's retention and peak shape nih.gov.

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) is another valuable technique for analyzing polar, ionizable compounds such as cytisine fishersci.co.uknih.gov. Cytisine, being a basic compound, can be strongly retained on cation exchange stationary phases, particularly strong cation exchange (SCX) columns fishersci.co.uksigmaaldrich.comnih.gov. This strong retention is beneficial for separating cytisine from matrix components, especially in biological samples nih.gov. Mobile phases typically consist of organic modifiers like acetonitrile (B52724) and buffers at appropriate pH levels fishersci.co.uksigmaaldrich.comnih.gov. The application of IEC, specifically using an SCX stationary phase, has been shown to provide strong retention, symmetrical peaks, and high system efficiency for cytisine analysis compared to other chromatographic systems sigmaaldrich.comnih.gov.

Optimization of Chromatographic Systems

Optimizing chromatographic systems for cytisine analysis involves evaluating and adjusting various parameters to achieve optimal separation, peak shape, retention, and system efficiency fishersci.co.uksigmaaldrich.comnih.gov. Key factors considered during optimization include the type of stationary phase (RP, HILIC, IEC, and specific column chemistries within these modes), the composition of the mobile phase (organic solvent type and concentration, buffer type and concentration, pH), temperature, and flow rate fishersci.co.uksigmaaldrich.comnih.gov.

Studies comparing different chromatographic systems for cytisine analysis have highlighted significant differences in retention parameters based on the stationary phase properties fishersci.co.uknih.gov. For instance, while RP systems often result in weak retention, HILIC and especially IEC (SCX) provide stronger retention fishersci.co.uksigmaaldrich.comnih.gov. Optimization efforts aim to achieve symmetrical peaks and high system efficiency, which are crucial for accurate quantification sigmaaldrich.comnih.gov. For example, an optimal system for analyzing cytisine and N-methylcytisine in plant extracts was achieved using an SCX column with a specific mobile phase composition, resulting in good separation and high system efficiency sigmaaldrich.com.

Advanced Detection and Quantification Methods

Coupling HPLC with advanced detection techniques enhances the sensitivity and selectivity of cytisine analysis. While UV detection (HPLC-UV or HPLC-DAD) has been used, particularly for pharmaceutical formulations or samples with higher concentrations, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are frequently employed for the quantification of cytisine, especially in complex biological matrices where higher sensitivity is required fishersci.co.uksigmaaldrich.comnih.govuni.lu.

HPLC-MS and HPLC-MS/MS offer greater sensitivity and specificity compared to UV detection, allowing for the detection and quantification of cytisine at lower concentrations and providing confirmation of the analyte's identity through its mass-to-charge ratio and fragmentation pattern fishersci.co.uknih.govuni.lu. Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has also been applied for cytisine analysis, offering faster separation and increased sensitivity sigmaaldrich.com. Electrospray ionization (ESI) is a common ionization technique used with LC-MS for cytisine analysis fishersci.co.uknih.gov.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is another advanced detection method coupled with HPLC (HPLC-QTOF-MS or LC-QTOF-MS) for both qualitative and quantitative analysis of cytisine, particularly in plant extracts and biological samples sigmaaldrich.com. LC-QTOF-MS methods have been developed and validated for determining cytisine in matrices like human serum and saliva, demonstrating good resolution, symmetric peak shapes, and adequate sensitivity for quantification. The use of LC-MS/MS is often considered the most suitable for cytisine analysis in biological samples due to its sensitivity nih.gov.

Photodiode Array Detection (DAD)

Photodiode Array Detection (DAD) is a common method used in HPLC for the analysis of cytisine, particularly in pharmaceutical preparations mdpi.comnih.govnih.govresearchgate.net. This detection method allows for the acquisition of UV-Vis spectra across a range of wavelengths, providing both quantitative and qualitative information based on the compound's absorbance characteristics. For cytisine analysis, DAD is often applied in conjunction with various chromatographic systems, including reversed-phase (RP) and strong cation exchange (SCX) columns mdpi.comnih.govnih.govresearchgate.netmdpi.com. While HPLC-DAD can be used for qualitative analysis of cytisine in biological samples at higher concentrations, its sensitivity may be a limiting factor for quantifying therapeutic levels mdpi.comnih.govnih.gov. For instance, the limit of detection (LOD) for HPLC-DAD has been reported as 5.99 ng/mL for saliva and 6.20 ng/mL for serum in one study mdpi.com. Detection in saliva using HPLC-DAD was possible up to 2 hours after a 4.5 mg dose of cytisine, but not after a 1.5 mg dose mdpi.com.

Fluorescence Detection (FLD)

Fluorescence Detection (FLD) is another technique employed in the chromatographic analysis of cytisine mdpi.comnih.govnih.govresearchgate.net. Similar to DAD, HPLC-FLD is considered optimal for the analysis of cytisine in pharmaceutical preparations due to its sensitivity mdpi.comnih.govnih.govresearchgate.net. Research has shown that the sensitivity of HPLC-FLD methods for cytisine is comparable to that of HPLC-DAD, often requiring larger sample volumes for analysis, making it suitable for matrices with higher cytisine concentrations mdpi.com. Chromatograms obtained for cytisine standards using HPLC-FLD demonstrate the method's applicability for detection researchgate.netresearchgate.net.

Mass Spectrometry (MS) Detection (e.g., QTOF-MS, ESI-MS)

Mass Spectrometry (MS) detection, including techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), is widely recognized as the most suitable method for the analysis of cytisine in biological samples due to its high sensitivity and selectivity mdpi.comnih.govnih.govresearchgate.netnih.govnih.gov. LC-MS/MS (tandem mass spectrometry) is generally preferred for quantifying cytisine in complex matrices like serum and saliva at therapeutic concentrations nih.govresearchgate.netnih.gov.

Research has demonstrated the successful development and validation of LC-ESI-QTOF-MS methods for the determination of cytisine in human serum and saliva nih.govnih.govresearchgate.netmdpi.com. These methods often utilize hydrophilic interaction liquid chromatography (HILIC) columns, which are well-suited for the analysis of polar compounds like cytisine nih.govnih.govresearchgate.net. ESI-MS is compatible with mobile phases containing volatile constituents, which are commonly used in LC-MS systems nih.gov. QTOF-MS provides high resolution mass data, which is valuable for both qualitative and quantitative analysis nih.govnih.govresearchgate.net. Studies have shown that LC-MS/MS allows for the detection of cytisine in biological fluids even at low therapeutic doses nih.govmdpi.com.

Sample Preparation Strategies for Research Applications

Effective sample preparation is crucial for the accurate analysis of cytisine, particularly when dealing with complex biological or plant matrices. Various techniques are employed to extract and purify cytisine from the sample matrix before chromatographic analysis.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the analysis of cytisine in various matrices, including biological fluids like serum and saliva, as well as pharmaceutical formulations mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.net. SPE allows for the selective isolation and concentration of cytisine from the sample matrix, removing interfering substances that could affect chromatographic analysis.

Different types of SPE sorbents have been investigated for cytisine extraction, including octadecyl (C18), hydrophilic-lipophilic balanced copolymer (HLB), and strong cation exchange (SCX) materials mdpi.comnih.govresearchgate.net. SCX columns have been shown to provide good retention for cytisine due to a combination of strong cation exchange, π–π bonding, and hydrophobic interactions mdpi.comresearchgate.net.

Research findings indicate that SPE procedures using SCX columns can yield high recovery rates for cytisine from biological samples. For instance, a study reported absolute recoveries of 93.50% ± 8.29% for serum and 97.85% ± 3.42% for saliva samples spiked with 100 ng/mL of cytisine using an SPE procedure on SCX columns mdpi.com. Another study using a developed SPE procedure reported recoveries in the range of 92.95–95.61% for serum and 96.30–98.07% for saliva samples nih.gov. These recovery rates are reported to be higher than those presented in some earlier literature for cytisine quantification in human biological fluids mdpi.comnih.gov. SPE can also be automated for high-throughput sample processing acs.org.

Other Extraction Techniques (e.g., Ultrasonic, Supercritical Water, Accelerated Solvent Extraction)

In addition to SPE, other extraction techniques are utilized for cytisine research, particularly for isolating the compound from plant materials. These methods aim to efficiently extract alkaloids from the complex plant matrix.

Ultrasonic extraction (UAE) involves using ultrasonic waves to enhance the extraction of compounds from solid matrices mdpi.combibliotekanauki.plresearchgate.netfrontiersin.orghielscher.com. This technique can be less time-consuming compared to traditional methods like Soxhlet extraction and can be performed with reduced solvent volumes frontiersin.org. Ultrasonic extraction has been applied to extract cytisine from plant samples, such as Sophora species mdpi.combibliotekanauki.plresearchgate.net.

Supercritical Water Extraction (SWE), also referred to as subcritical water extraction (SBWE) or pressurized hot water extraction (PHWE), utilizes water at high temperatures and pressures as the extraction solvent bibliotekanauki.plresearchgate.netresearchgate.netmdpi.com. Under these conditions, water's polarity decreases, allowing it to extract compounds that are not typically soluble in ambient water researchgate.net. SWE has been investigated for the extraction of alkaloids, including cytisine, from plant materials bibliotekanauki.plresearchgate.netresearchgate.netmdpi.com. Studies comparing different extraction methods have suggested that supercritical water extraction can yield high alkaloid extraction efficiency bibliotekanauki.plresearchgate.net. The efficiency of SWE is influenced by parameters such as temperature, pressure, and extraction time researchgate.netresearchgate.net.

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses elevated temperature and pressure with liquid solvents to extract analytes from solid and semi-solid matrices bibliotekanauki.pltandfonline.comthermofisher.comresearchgate.net. ASE offers advantages such as reduced extraction time and solvent consumption compared to conventional methods tandfonline.comthermofisher.comresearchgate.net. ASE has been used in the context of alkaloid extraction from plants bibliotekanauki.plresearchgate.netmdpi.com. Comparisons between ASE and other techniques like SWE and ultrasonic extraction have been conducted to evaluate their respective efficiencies for extracting compounds like cytisine from plant sources bibliotekanauki.plresearchgate.net.

Future Directions and Unexplored Avenues in Cytisine Research

Identification of Novel Molecular Targets Beyond nAChRs

While nAChRs are the primary known targets of cytisine (B100878), recent studies of structurally modified cytisine derivatives suggest that their biological activities may be mediated by still unidentified targets other than nAChRs researchgate.netnih.gov. This indicates a potential for cytisine and its analogs to interact with a broader range of biological molecules than previously understood. Research is ongoing to pinpoint these novel targets and understand the nature of these interactions researchgate.netnih.gov. For instance, network pharmacology and molecular docking studies have explored the potential targets of cytisine in treating conditions like respiratory depression following snake bites, identifying targets such as CHRNA7, CHRNG, CHRNB1, CHRND, CHRNA1, and DRD2, in addition to nAChRs e-century.us. Furthermore, studies on cytisine N-isoflavones derivatives in breast cancer research have identified potential targets beyond nAChRs, including P-gp, AKT1, and SRC, suggesting possible roles in multidrug resistance reversal scilit.com.

Elucidation of Mechanisms for Non-nAChR Mediated Effects

The identification of potential targets beyond nAChRs necessitates the elucidation of the mechanisms underlying these non-nAChR mediated effects researchgate.netnih.gov. While the precise mechanisms for some observed effects, such as antidepressant-like properties, are not fully clear, involvement of both nicotinic and aminergic systems, as well as potential action on serotonin (B10506) reuptake, has been suggested termedia.pl. Research is needed to understand how cytisine interacts with these alternative targets and the downstream signaling pathways involved. For example, studies investigating the effects of cytisine on respiratory depression in snakebite cases are exploring how it modulates cholinergic and neuroactive pathways through its interaction with targets like CHRNA7, CHRNG, CHRNB1, CHRND, CHRNA1, and DRD2 e-century.us. Understanding these mechanisms could unlock new therapeutic applications for cytisine in various neurological and non-neurological diseases researchgate.netnih.gov.

Development of Advanced Preclinical Models for Disease Research

The exploration of cytisine's potential in various diseases requires the development and utilization of advanced preclinical models that can accurately reflect the complexity of these conditions and the multifaceted actions of cytisine if-pan.krakow.plnih.gov. While animal models have been used to study cytisine's effects on conditions like depression, anxiety, and alcohol consumption, more sophisticated models are needed to fully understand its therapeutic potential and mechanisms of action termedia.plnews-medical.netresearchgate.net. For example, research into cytisine's neuroprotective effects in Parkinson's disease has utilized preclinical mouse models, including those with depleted estrogen levels to investigate sex-specific effects tamu.edubiorxiv.org. Studies employing zebrafish models have also been used to assess the toxic impact of cytisine and nicotine (B1678760) and explore potential protective effects of cytisine against nicotine-induced embryotoxicity mdpi.com. Future research will likely involve the use of more complex in vitro systems, genetically modified animal models, and potentially induced pluripotent stem cell-derived models to better investigate cytisine's effects on specific cell types and neural circuits involved in various diseases.

Comparative Pharmacological Analyses with Emerging Nicotinic Ligands

Comparative pharmacological analyses of cytisine with emerging nicotinic ligands are crucial to understand its relative efficacy, selectivity, and potential advantages in different therapeutic areas nih.gov. While cytisine and varenicline, another partial agonist at α4β2* nAChRs, share similarities in their action on nicotinic receptors, there are also differences in their binding affinities and efficacy at various subtypes nih.govnih.govnih.gov. Studies comparing the in vivo effects of cytisine, varenicline, and nicotine are ongoing to elucidate the receptor mechanisms underlying their behavioral effects nih.govnih.gov. Research is also focused on developing new cytisine derivatives with enhanced subtype selectivity for nAChRs, which could lead to improved therapeutic profiles and reduced side effects nih.govbath.ac.ukacs.org. These comparative studies are essential for positioning cytisine and its analogs within the landscape of nicotinic receptor-targeted therapies and identifying indications where they may offer superior benefits.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of cytisine (Tabex) in nicotine addiction treatment, and how do they differ from other nicotinic receptor agonists?

Cytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors, mimicking nicotine's effects but with lower efficacy, thereby reducing withdrawal symptoms and craving. Unlike full agonists (e.g., varenicline), cytisine’s partial activation may reduce receptor desensitization, a critical factor in relapse prevention. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and behavioral models (e.g., self-administration in rodents) are used to compare efficacy .

Q. What gaps exist in the current literature on cytisine’s efficacy for smoking cessation, and how can these inform future studies?

Existing studies, such as uncontrolled trials, lack rigorous controls (e.g., placebo groups) and long-term follow-up. Evidence from a 436-participant open-label trial showed a 13.8% 12-month abstinence rate, but modern regulatory standards require double-blind, randomized controlled trials (RCTs) with biochemical validation (e.g., CO levels). Researchers should prioritize replicating these findings in diverse populations and controlling for behavioral support variability .

Q. How can researchers address methodological limitations in early cytisine studies, such as sample bias or self-reported outcomes?

Retrospective analyses of prior studies (e.g., attrition rates, demographic homogeneity) can identify biases. Prospective designs should incorporate stratified sampling, blinded outcome assessments, and biochemical validation (e.g., cotinine assays) to reduce reliance on self-reporting. Cross-referencing dropout rates with adverse event logs (e.g., gastrointestinal discomfort in 15.5% of users) also improves validity .

Advanced Research Questions

Q. How do contradictions in cytisine’s efficacy data across studies reflect differences in experimental design or cultural contexts?

Discrepancies in abstinence rates (e.g., 13.8% in Poland vs. higher rates in Eastern European trials) may stem from variations in behavioral support, dosing adherence, or genetic factors influencing nicotine metabolism. Researchers should conduct meta-analyses with subgroup analyses (e.g., Fagerström scores, regional smoking norms) and use mixed-effects models to quantify confounding variables .

Q. What are the optimal dosing protocols for cytisine to balance efficacy and tolerability, and how can pharmacokinetic modeling refine these?

The standard 25-day regimen (gradual dose reduction) may not suit all populations. Pharmacokinetic studies using LC-MS to measure plasma cytisine levels can identify subpopulations (e.g., rapid metabolizers) requiring adjusted dosing. Bayesian adaptive trial designs allow real-time dose optimization while minimizing adverse events .

Q. How can researchers design a double-blind RCT for cytisine that meets FDA/EMA regulatory standards while addressing cost constraints?

Regulatory-grade RCTs require large samples (>1,000 participants), active comparators (e.g., varenicline), and 6–12-month follow-ups. Cost-effective strategies include leveraging electronic health records for recruitment, decentralized trials (e.g., remote CO monitoring via smartphone apps), and partnerships with low-resource regions where cytisine is affordable (e.g., €2.50 per course in Bulgaria) .

Q. What statistical approaches are most robust for analyzing long-term abstinence data with high attrition rates?

Survival analysis (e.g., Cox proportional hazards models) accounts for time-to-relapse and censoring. Sensitivity analyses using multiple imputation or pattern-mixture models can address missing data. Machine learning techniques (e.g., random forests) may identify predictors of sustained abstinence (e.g., baseline dependence scores) .

Q. How does cytisine’s cost-effectiveness compare to other cessation therapies in low-income populations, and what modeling frameworks best capture this?

Cost-utility analyses using Markov models can compare cytisine (€6 per course in Poland) to NRT or varenicline. Inputs include abstinence rates, quality-adjusted life years (QALYs), and healthcare savings. Sensitivity analyses should test assumptions about relapse rates and discounting factors .

Q. Methodological Guidance

Q. What ethical considerations arise in cytisine trials, particularly regarding placebo use in vulnerable populations?

Placebo arms are ethically contentious in populations with high smoking-related morbidity. Solutions include using active comparators (e.g., NRT) or adaptive "add-on" designs where non-responders receive rescue therapy. Ethical review boards should evaluate risk-benefit ratios, emphasizing cytisine’s low adverse event profile .

Q. How can researchers integrate biomarker data (e.g., genetic polymorphisms) to personalize cytisine therapy?

Genome-wide association studies (GWAS) can identify SNPs linked to cytisine metabolism (e.g., CYP2A6 variants). Pharmacogenomic RCTs stratified by genotype may optimize dosing. Collaborations with biobanks or registries (e.g., UK Biobank) enable access to pre-existing genetic and smoking cessation data .

Q. Tables for Key Findings

Study Parameter Cytisine (Tabex) Varenicline NRT
12-Month Abstinence Rate13.8% 19–23% 19–12% 1
Cost per Course (EUR)2.50–6.00 300–400100–200
Severe Adverse Events0% 1–3%<1%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.